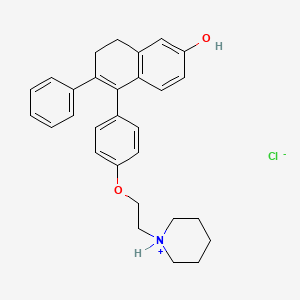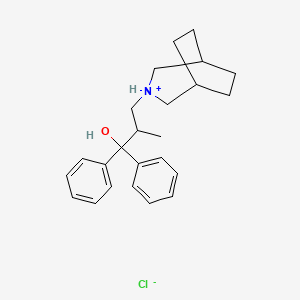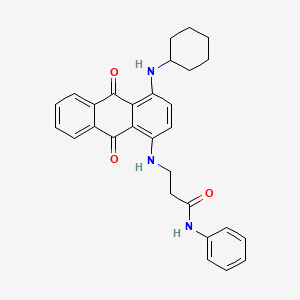![molecular formula C22H28ClNO2 B13743845 [4-(1-benzoyl-3H-2-benzofuran-1-yl)-2-methylbutan-2-yl]-dimethylazanium;chloride CAS No. 22048-50-6](/img/structure/B13743845.png)
[4-(1-benzoyl-3H-2-benzofuran-1-yl)-2-methylbutan-2-yl]-dimethylazanium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(1-benzoyl-3H-2-benzofuran-1-yl)-2-methylbutan-2-yl]-dimethylazanium;chloride is a complex organic compound that features a benzofuran ring system This compound is notable for its unique structure, which includes a benzoyl group and a dimethylazanium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1-benzoyl-3H-2-benzofuran-1-yl)-2-methylbutan-2-yl]-dimethylazanium;chloride typically involves multiple steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.
Introduction of the Benzoyl Group: The benzoyl group is introduced via Friedel-Crafts acylation, using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Alkylation: The 2-methylbutan-2-yl group is introduced through alkylation reactions, often using alkyl halides and strong bases.
Quaternization: The final step involves the quaternization of the nitrogen atom with dimethyl sulfate or methyl iodide to form the dimethylazanium moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Continuous flow reactors and advanced purification techniques such as chromatography and crystallization are often employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the benzoyl group, converting it to a benzyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dimethylazanium moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as hydroxide ions or amines can be employed under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the benzofuran ring.
Reduction: Benzyl derivatives.
Substitution: Substituted dimethylazanium derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic effects
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [4-(1-benzoyl-3H-2-benzofuran-1-yl)-2-methylbutan-2-yl]-dimethylazanium;chloride involves its interaction with molecular targets such as enzymes or receptors. The benzofuran ring and benzoyl group may facilitate binding to specific sites, while the dimethylazanium moiety can enhance solubility and cellular uptake. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- [2-(1-benzoyl-3H-2-benzofuran-1-yl)-ethyl]-dimethylazanium;chloride
- [4-(1-benzoyl-3H-2-benzofuran-1-yl)-butyl]-dimethylazanium;chloride
Uniqueness
The uniqueness of [4-(1-benzoyl-3H-2-benzofuran-1-yl)-2-methylbutan-2-yl]-dimethylazanium;chloride lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications where precise molecular interactions are required.
Properties
CAS No. |
22048-50-6 |
|---|---|
Molecular Formula |
C22H28ClNO2 |
Molecular Weight |
373.9 g/mol |
IUPAC Name |
[4-(1-benzoyl-3H-2-benzofuran-1-yl)-2-methylbutan-2-yl]-dimethylazanium;chloride |
InChI |
InChI=1S/C22H27NO2.ClH/c1-21(2,23(3)4)14-15-22(20(24)17-10-6-5-7-11-17)19-13-9-8-12-18(19)16-25-22;/h5-13H,14-16H2,1-4H3;1H |
InChI Key |
IXGGAEULKLILDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC1(C2=CC=CC=C2CO1)C(=O)C3=CC=CC=C3)[NH+](C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



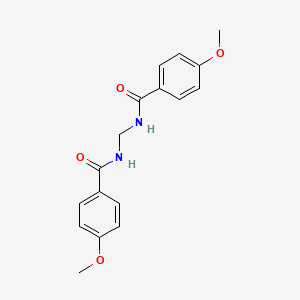
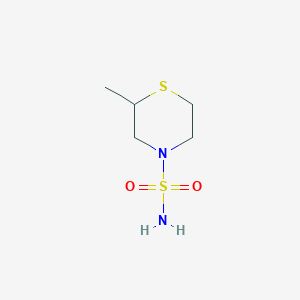
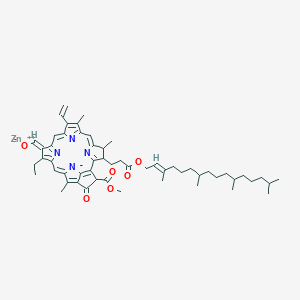
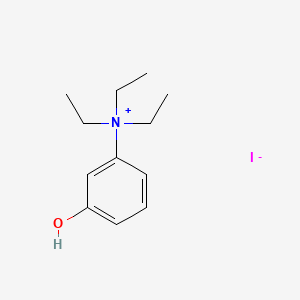
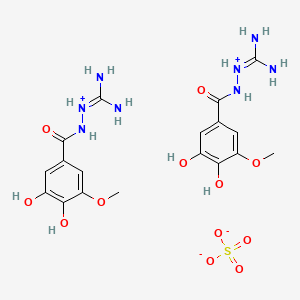
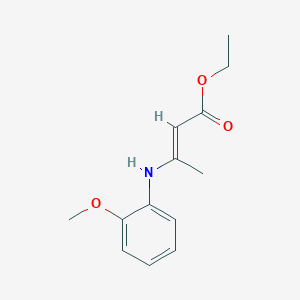
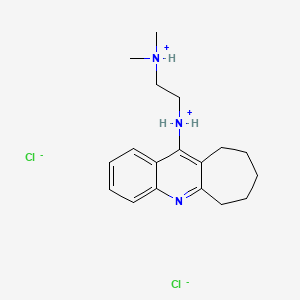
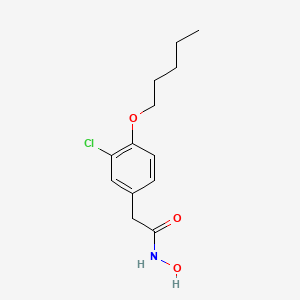
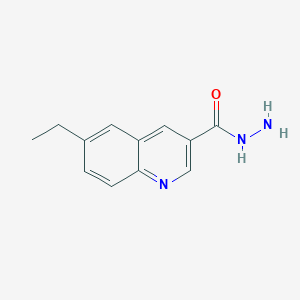
![7-Pentylbicyclo[4.1.0]heptane](/img/structure/B13743840.png)
